Boc-Pro-OSu

Catalog No.
S711704
CAS No.
3392-10-7
M.F
C14H20N2O6
M. Wt
312,32 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Pro-OSu

CAS Number

3392-10-7

Product Name

Boc-Pro-OSu

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

Molecular Formula

C14H20N2O6

Molecular Weight

312,32 g/mole

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3

InChI Key

DICWIJISMKZDDY-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Pro-OSu;3392-10-7;Boc-L-prolineN-hydroxysuccinimideester;C14H20N2O6;AmbotzBAA5910;AC1LGYGC;15491_ALDRICH;SCHEMBL4959104;15491_FLUKA;CTK8D6348;MolPort-003-845-279;ZINC399463;N-Boc-L-Prolinesuccinimidylester;4018AB;AK-81148;HE060890;KB-281507;ST2412710;N-t-Boc-L-proline-N-hydroxysuccinimideEster;2,5-Dioxopyrrolidin-1-yl1-(tert-butoxycarbonyl)-L-prolinate;1-O-tert-butyl2-O-(2,5-dioxopyrrolidin-1-yl)(2S)-pyrrolidine-1,2-dicarboxylate;TERT-BUTYL(S)-2-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]PYRROLIDINE-1-CARBOXYLATE;(2S)-1,2-PyrrolidinedicarboxylicAcid1-(1,1-Dimethylethyl)2-(2,5-Dioxo-1-pyrrolidinyl)Ester;(2S)-2-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylicAcid1,1-DimethylethylEster

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)CCC2=O

Peptide Synthesis:

Boc-Pro-OSu, also known as Boc-L-proline N-hydroxysuccinimide ester, is a valuable building block in peptide synthesis. It is a convenient and efficient reagent for incorporating the amino acid proline into peptides due to its:

  • Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group temporarily protects the proline's amine (NH2) group, preventing unwanted side reactions during peptide chain assembly.
  • Reactivity: The "OSu" (N-hydroxysuccinimide ester) group acts as a highly reactive leaving group, facilitating efficient coupling with the free amine group of another amino acid or peptide chain. This property allows for the formation of amide bonds, the essential linkages between amino acids in peptides.

Proline Analogue Development:

Proline is a unique amino acid with a cyclic structure that introduces rigidity and conformational constraints into peptides. Boc-Pro-OSu serves as a starting material for the synthesis of proline analogues, which are modified versions of proline with altered chemical properties. These analogues can be used to:

  • Fine-tune peptide function: By modifying the chemical structure of proline, researchers can explore how different side chains or ring structures impact the biological activity, stability, or conformation of the resulting peptide.
  • Develop new drugs: Proline analogues hold promise in the development of novel therapeutic agents by potentially optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or targeting specific biological pathways.

Research in Protein Chemistry:

Beyond peptide synthesis, Boc-Pro-OSu finds application in various research areas within protein chemistry:

  • Protein labeling: The reactive OSu group can be used to selectively label specific amino acid residues within proteins containing free amine groups. This technique allows researchers to study protein structure, function, and interactions with other molecules.
  • Protein-drug conjugates: By attaching a drug molecule to a protein carrier via Boc-Pro-OSu, researchers can develop targeted therapies that deliver drugs specifically to diseased cells.

Boc-Pro-OSu (tert-Butyloxycarbonyl-L-Proline N-hydroxysuccinimide ester) is a synthetic compound commonly used in organic chemistry, particularly in solid-phase peptide synthesis (SPPS) []. It is a derivative of the amino acid L-proline, with a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and an N-hydroxysuccinimide (OSu) ester activating group on the carboxyl terminus []. The significance of Boc-Pro-OSu lies in its ability to efficiently form amide bonds with other amino acids during peptide synthesis []. This allows for the creation of complex peptide sequences, which are essential components of many biological processes and potential drug targets [].


Molecular Structure Analysis

Boc-Pro-OSu has a complex molecular structure containing several key functional groups:

  • tert-Butyloxycarbonyl (Boc) group: This bulky group protects the amino group of the proline residue, preventing unwanted side reactions during peptide synthesis [].
  • L-Proline backbone: The core structure of the molecule is the L-proline amino acid, which contains a five-membered ring and a carboxylic acid group [].
  • N-hydroxysuccinimide (OSu) ester: This group acts as an activator, making the proline carboxylic acid more susceptible to nucleophilic attack by the amino group of another amino acid, facilitating amide bond formation [].

The specific arrangement of these groups creates a steric hindrance around the proline amino group, influencing its reactivity during peptide synthesis.


Chemical Reactions Analysis

The primary chemical reaction involving Boc-Pro-OSu is its participation in peptide bond formation during SPPS. Here's the simplified reaction scheme:

Boc-Pro-OSu + H2N-R -> Boc-Pro-NH-R + HOSu (where R is the side chain of another amino acid) []

In this reaction, the nucleophilic amine group (H2N-R) of another amino acid attacks the carbonyl carbon of the OSu ester group in Boc-Pro-OSu, forming an amide bond (Boc-Pro-NH-R) and releasing N-hydroxysuccinimide (HOSu) as a byproduct []. This process can be repeated with different amino acid derivatives to build a desired peptide sequence.


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-Pro-OSu is not readily available due to its decomposition at high temperatures. However, it is generally considered soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide []. Boc-Pro-OSu is relatively stable under dry and cool conditions but can hydrolyze (decompose with water) over time, especially in solution [].

XLogP3

0.7

Other CAS

3392-10-7

Dates

Modify: 2023-08-15

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